N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
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Overview
Description
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a synthetic compound that has garnered attention in various fields of scientific research. This compound belongs to the class of cationic lipids, which are widely used in gene therapy and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a bicyclic amine with dimethyl sulfate in the presence of a base. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a transfection agent in gene therapy.
Medicine: Investigated for its potential therapeutic effects in drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine involves its interaction with cellular membranes. As a cationic lipid, it facilitates the delivery of genetic material into cells by forming complexes with nucleic acids. These complexes are then taken up by cells through endocytosis, allowing the genetic material to be released into the cytoplasm.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3,5,8-trioxabicyclo[2.2.2]octane
- 1-Oxo-4-hydroxymethyl-1-phospha-2,6,7-trimethyl flame retardant derivatives
Uniqueness
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine stands out due to its unique structure and its ability to form stable complexes with nucleic acids. This property makes it particularly valuable in gene therapy and drug delivery applications, where efficient and targeted delivery of genetic material is crucial.
Properties
IUPAC Name |
N,1-dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6-9-3-7(8-2,4-10-6)5-11-6/h8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXHZSMMBQHJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12OCC(CO1)(CO2)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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